DL-Tyrosine DL-Tyrosine L-tyrosine is an optically active form of tyrosine having L-configuration. It has a role as an EC 1.3.1.43 (arogenate dehydrogenase) inhibitor, a nutraceutical, a micronutrient and a fundamental metabolite. It is an erythrose 4-phosphate/phosphoenolpyruvate family amino acid, a proteinogenic amino acid, a tyrosine and a L-alpha-amino acid. It is functionally related to a L-tyrosinal. It is a conjugate base of a L-tyrosinium. It is a conjugate acid of a L-tyrosinate(1-). It is an enantiomer of a D-tyrosine. It is a tautomer of a L-tyrosine zwitterion.
Tyrosine is a non-essential amino acid. In animals it is synthesized from [phenylalanine]. It is also the precursor of [epinephrine], thyroid hormones, and melanin.
L-Tyrosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Tyrosine is a natural product found in Pinus densiflora, Cyperus aromaticus, and other organisms with data available.
L-Tyrosine is the levorotatory isomer of the aromatic amino acid tyrosine. L-tyrosine is a naturally occurring tyrosine and is synthesized in vivo from L-phenylalanine. It is considered a non-essential amino acid; however, in patients with phenylketonuria who lack phenylalanine hydroxylase and cannot convert phenylalanine into tyrosine, it is considered an essential nutrient. In vivo, tyrosine plays a role in protein synthesis and serves as a precursor for the synthesis of catecholamines, thyroxine, and melanin.
Tyrosine is an essential amino acid that readily passes the blood-brain barrier. Once in the brain, it is a precursor for the neurotransmitters dopamine, norepinephrine and epinephrine, better known as adrenalin. These neurotransmitters are an important part of the body's sympathetic nervous system, and their concentrations in the body and brain are directly dependent upon dietary tyrosine. Tyrosine is not found in large concentrations throughout the body, probably because it is rapidly metabolized. Folic acid, copper and vitamin C are cofactor nutrients of these reactions. Tyrosine is also the precursor for hormones, thyroid, catecholestrogens and the major human pigment, melanin. Tyrosine is an important amino acid in many proteins, peptides and even enkephalins, the body's natural pain reliever. Valine and other branched amino acids, and possibly tryptophan and phenylalanine may reduce tyrosine absorption. A number of genetic errors of tyrosine metabolism occur. Most common is the increased amount of tyrosine in the blood of premature infants, which is marked by decreased motor activity, lethargy and poor feeding. Infection and intellectual deficits may occur. Vitamin C supplements reverse the disease. Some adults also develop elevated tyrosine in their blood. This indicates a need for more vitamin C. More tyrosine is needed under stress, and tyrosine supplements prevent the stress-induced depletion of norepinephrine and can cure biochemical depression. However, tyrosine may not be good for psychosis. Many antipsychotic medications apparently function by inhibiting tyrosine metabolism. L-dopa, which is directly used in Parkinson's, is made from tyrosine. Tyrosine, the nutrient, can be used as an adjunct in the treatment of Parkinson's. Peripheral metabolism of tyrosine necessitates large doses of tyrosine, however, compared to L-dopa.
A non-essential amino acid. In animals it is synthesized from PHENYLALANINE. It is also the precursor of EPINEPHRINE; THYROID HORMONES; and melanin.
Brand Name: Vulcanchem
CAS No.: 556-03-6
VCID: VC21541555
InChI: InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)O
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

DL-Tyrosine

CAS No.: 556-03-6

Cat. No.: VC21541555

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

DL-Tyrosine - 556-03-6

CAS No. 556-03-6
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1
Standard InChI Key OUYCCCASQSFEME-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)O)N)O
SMILES C1=CC(=CC=C1CC(C(=O)O)N)O
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)O
Boiling Point BOILING POINT: SUBLIMES
Colorform FINE SILKY NEEDLES
White crystals
Melting Point 344 °C
343 °C

Chemical Properties and Structure

Molecular Information

DL-Tyrosine possesses well-defined chemical characteristics essential for understanding its behavior in various systems. The molecular formula is C9H11NO3 with a molecular weight of 181.19 g/mol . The compound is registered with CAS number 556-03-6, allowing for standardized identification across chemical databases and regulatory frameworks . As a racemic mixture, DL-Tyrosine consists of equal proportions of D-Tyrosine and L-Tyrosine (1:1), which explains some of its alternative names such as "D-Tyrosine/L-tyrosine,(1:1)" in chemical nomenclature systems .

The systematic chemical structure includes several functional groups that define its reactivity and biochemical roles. These include:

  • A phenol group (4-hydroxyphenyl)

  • A carboxylic acid group

  • A primary amine group

  • A chiral carbon center (in both R and S configurations)

The compound appears in several chemical databases with identifiers including EINECS2091131, TSCA(556-03-6), and Japanese regulation number (9)-1596, indicating its recognized status in various international chemical regulatory systems .

Physical Properties

DL-Tyrosine exhibits distinctive physical properties that influence its handling, storage, and applications. The table below summarizes the key physical characteristics of DL-Tyrosine:

PropertyValueNote
Physical AppearanceWhite to Off-WhiteCrystalline form
Melting Point≥300°CLiterature value
Boiling Point314.29°CRough estimate
Density1.2375 g/cm³Estimate
Refractive Index1.5270Estimate
LogP-0.418Estimate - indicates slight hydrophilicity

The compound's high melting point (≥300°C) reflects the strong intermolecular forces present in its crystalline structure, attributed to the hydrogen bonding capabilities of its functional groups . This property influences its stability under thermal conditions and affects processing methods in pharmaceutical and research applications.

Solubility and Stability

The solubility profile of DL-Tyrosine is particularly important for its application in biochemical research and pharmaceutical formulations. The compound shows limited solubility in water, classified as "slightly soluble" in aqueous solutions . Its solubility increases in acidic conditions due to protonation of the amine group, making it moderately soluble in aqueous acids. DL-Tyrosine shows similarly limited solubility in methanol and other common organic solvents .

The acid-base properties of DL-Tyrosine are characterized by multiple pKa values corresponding to its functional groups:

  • pK1: 2.18 (+1) - carboxylic acid group

  • pK2: 9.11 (0) - amine group

  • pK3: 10.6 (OH) - phenolic hydroxyl group

These values determine the ionization state of the molecule at different pH levels, affecting its solubility, reactivity, and biological activity .

Regarding stability, DL-Tyrosine is considered stable under normal laboratory conditions but is incompatible with strong oxidizing agents that may react with its phenolic hydroxyl group . For storage, room temperature conditions are suitable, but protection from moisture and oxidizing environments is recommended to maintain long-term stability.

Analytical Methods and Characterization

Chromatographic Analysis

Chromatographic techniques play a critical role in the analysis, purity determination, and enantiomeric separation of DL-Tyrosine. High-performance liquid chromatography (HPLC) methods have been developed specifically for the chiral separation of D and L forms of tyrosine.

Research conducted at Osaka University demonstrated effective chiral separation of tyrosine enantiomers using liquid chromatography coupled with time-of-flight mass spectrometry (LC-TOFMS) . The chromatographic conditions employed for DL-Tyrosine analysis are summarized in the following table:

ParameterSpecification
ColumnCROWNPAK® CR-I(+) (3 × 150 mm, 5 μm)
Chromatographic ModeHILIC (Hydrophilic Interaction Liquid Chromatography)
Mobile PhaseAcetonitrile/water/trifluoroacetic acid (96/4/0.5)
Flow Rate0.4 mL/min
Temperature30°C
DetectionLC-MS
Resolution10.70

This method achieved excellent separation of the enantiomers with retention times of 2.0 and 4.8 minutes for the two peaks, demonstrating high resolution (10.70) between the enantiomers . This analytical approach provides researchers with a reliable technique for quantifying the enantiomeric purity of tyrosine samples and for monitoring racemization in various experimental conditions.

Biological and Pharmacological Properties

Metabolic Pathway

DL-Tyrosine serves as a precursor in catecholamine biosynthesis, with the L-enantiomer being the biologically active form in most metabolic pathways. In the body, L-tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase (TH), which is the rate-limiting step in catecholamine synthesis. L-DOPA is subsequently converted to dopamine by aromatic L-amino acid decarboxylase .

Dopamine can be further transformed to noradrenaline by the enzyme dopamine β-hydroxylase . This metabolic pathway underlies the potential neurological and cognitive effects associated with tyrosine supplementation, as increased precursor availability may influence catecholamine synthesis under certain conditions.

Research in animal models has confirmed that orally administered tyrosine effectively crosses the blood-brain barrier, leading to measurable increases in dopamine metabolites such as homovanillic acid (HVA) in cerebrospinal fluid . Similar increases in dopamine metabolites have been observed in clinical studies involving patients with Parkinson's disease following tyrosine administration .

Neurological Effects

The potential neurological and cognitive effects of tyrosine administration have been the subject of considerable research, particularly in relation to aging and cognitive performance. As a catecholamine precursor, tyrosine may influence cognitive functions that are dependent on dopaminergic neurotransmission.

Studies have demonstrated that tyrosine administration can improve cognitive control functions, including response inhibition, task switching, and working memory, particularly under demanding circumstances . These effects are well-documented in young adults, but recent research has expanded to investigate potential cognitive enhancement in older adults, whose brains typically show altered dopamine signaling.

A double-blind, placebo-controlled study using functional magnetic resonance imaging (fMRI) investigated the effects of acute tyrosine administration (150 mg/kg body weight) on cognitive performance in healthy older adults aged 61-72 years . The study specifically examined two forms of response inhibition:

  • Reactive inhibition (outright stopping)

  • Proactive inhibition (anticipatory response slowing)

Dosage and Administration

In clinical and research settings, specific dosages of tyrosine have been established based on observed biological effects and safety considerations. For studies investigating cognitive effects, a dosage of 150 mg/kg body weight has been commonly employed, adjusted according to individual participant characteristics .

For reference, the estimated daily required intake of phenylalanine and tyrosine for adults has been reported as 14 mg/kg/day according to World Health Organization guidelines (1985) or 39 mg/kg/day in more recent research . The experimental dosage of 150 mg/kg therefore represents a significant supplementation above typical dietary intake.

It's worth noting that while most studies have used this relatively high dosage, some research has demonstrated beneficial effects on cognition in young volunteers with substantially smaller doses . This suggests a complex dose-response relationship that may vary with age, physiological status, and specific cognitive domains being assessed.

Research Applications

Radiation Studies

DL-Tyrosine has been utilized in radiation research to investigate the effects of ionizing radiation on biological molecules. Studies comparing the radiation sensitivity of L- and DL-tyrosine provide valuable insights into the influence of stereochemistry on radiation-induced chemical transformations.

Research has demonstrated that solutions of both L- and DL-varieties of tyrosine show measurable changes in their spectroscopic properties following exposure to γ-rays from 60Co . The observed G-values (a measure of radiation chemical yield) of approximately 3 for both forms indicate significant radiation sensitivity without substantial differences between the stereoisomers .

Beyond basic radiation chemistry, these studies contribute to understanding potential applications in radiation dosimetry, food irradiation assessment, and investigations of radiation-induced damage to proteins containing tyrosine residues. The spectroscopic changes observed in irradiated tyrosine may serve as markers for radiation exposure or treatment in various contexts.

Cognitive Research

The role of DL-Tyrosine in cognitive research centers on its potential to influence dopaminergic neurotransmission and, consequently, cognitive functions that rely on catecholamine signaling. Research has explored the compound's effects on various aspects of cognitive performance, with particular attention to executive functions such as working memory and response inhibition.

Neuroimaging studies using fMRI have revealed that tyrosine administration can modulate activity in dopaminergically innervated fronto-striatal regions, which are critical for cognitive control processes . This research provides mechanistic insights into how tyrosine supplementation might affect brain function through its role as a catecholamine precursor.

The potential age-dependent effects of tyrosine administration represent a particularly interesting area of research. While studies in young adults have generally reported beneficial cognitive effects, research in older adults suggests more complex outcomes, with potential benefits and drawbacks depending on individual characteristics and specific cognitive domains . These findings highlight the importance of considering age-related changes in dopamine signaling when evaluating the cognitive effects of tyrosine supplementation.

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